molecular formula C7H5ClN4S B7760760 1-(4-chlorophenyl)tetrazole-5-thiol

1-(4-chlorophenyl)tetrazole-5-thiol

Cat. No.: B7760760
M. Wt: 212.66 g/mol
InChI Key: QPTIWFZSPZVBEW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)tetrazole-5-thiol is a heterocyclic compound that belongs to the tetrazole family. It is characterized by the presence of a tetrazole ring substituted with a 4-chlorophenyl group and a thiol group at the 5-position. This compound is known for its diverse applications in medicinal chemistry, material science, and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)tetrazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl isothiocyanate with sodium azide in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under mild conditions, yielding the desired product with good to excellent yields .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)tetrazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol
  • 1-(4-Methylphenyl)-1H-tetrazole-5-thiol
  • 1-(4-Bromophenyl)-1H-tetrazole-5-thiol

Comparison: 1-(4-Chlorophenyl)tetrazole-5-thiol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the chlorine atom can participate in halogen bonding, further enhancing its interaction with biological targets .

Properties

IUPAC Name

1-(4-chlorophenyl)tetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTIWFZSPZVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=NN=N2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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